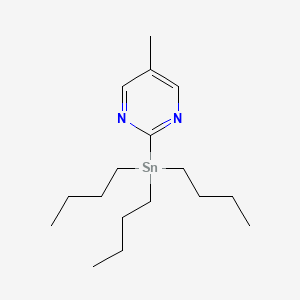

Tributyl-(5-methylpyrimidin-2-yl)stannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tributyl-(5-methylpyrimidin-2-yl)stannane is a chemical compound with the empirical formula C18H33NSn . It has a molecular weight of 382.17 . This compound is used in Stille cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a 5-methylpyrimidin-2-yl group bonded to a tin atom, which is further bonded to three butyl groups . The SMILES string representation of this compound isCCCCSn(CCCC)c1ccc(C)cn1 . Chemical Reactions Analysis

This compound is known to be used in Stille cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds and are widely used in organic chemistry.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.514 and a density of 1.106 g/mL at 25 °C .Scientific Research Applications

Organic Synthesis and Catalysis

Organotin compounds like tributylstannyl derivatives have been utilized as intermediates in the synthesis of complex organic molecules. For instance, they have played a crucial role in the preparation of β-carboline alkaloids, which are of interest due to their pharmacological properties. The process involves palladium-catalyzed coupling reactions, demonstrating the utility of organotin compounds in facilitating the formation of carbon-carbon bonds under mild conditions (Bracher & Hildebrand, 1993).

Materials Science and Chemistry

Organotin reagents have also been applied in the development of new materials and chemical methodologies. For example, tributylstannyl compounds have been used in the synthesis of emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes. These complexes are relevant for their potential applications in optoelectronic devices due to their luminescent properties. The synthesis involves Stille coupling reactions, highlighting the role of organotin compounds in facilitating cross-coupling processes that enable the creation of complex metal-organic frameworks (Farrell et al., 2004).

Asymmetric Synthesis

The field of asymmetric synthesis has also benefited from the use of organotin compounds. For example, tributylstannyl derivatives have been employed in stereoselective transformations, such as the preparation of chiral alcohols through highly diastereoselective hydrostannylation reactions. These methods contribute to the toolkit available for the synthesis of enantiomerically pure compounds, which are of utmost importance in the pharmaceutical industry (Miura, Wang, & Hosomi, 2005).

Safety and Hazards

properties

IUPAC Name |

tributyl-(5-methylpyrimidin-2-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2.3C4H9.Sn/c1-5-2-6-4-7-3-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVUYHMPKPMLBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2674989.png)

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2674991.png)

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)

![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)

![(4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chlorooxolan-2-one](/img/structure/B2675006.png)